4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine
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Overview
Description
4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine is a complex organic compound that belongs to the class of thieno[3,2-b]pyridine derivatives.
Preparation Methods
The synthesis of 4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form thieno[3,2-b]pyridine derivatives . . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine can be compared with other thieno[3,2-b]pyridine derivatives, such as:
Thieno[3,2-b]pyrimidine derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Thieno[3,4-b]pyridine derivatives: These compounds have similar structural features and applications but may differ in their specific biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
morpholin-4-yl-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c20-19(21,22)13-10-14-16(23-11-13)15(12-4-2-1-3-5-12)17(27-14)18(25)24-6-8-26-9-7-24/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGXQHFCILYIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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